2-{4-[6-Amino-5-cyano-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenoxy}acetamide
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Overview
Description
2-{4-[6-Amino-5-cyano-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenoxy}acetamide is a complex organic compound featuring a pyrano[2,3-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-Amino-5-cyano-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenoxy}acetamide typically involves multi-step organic reactions. One common method involves the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst . This reaction forms the pyrano[2,3-c]pyrazole core, which is then further functionalized to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-Amino-5-cyano-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenoxy}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{4-[6-Amino-5-cyano-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenoxy}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-{4-[6-Amino-5-cyano-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenoxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar pyran core and exhibit comparable biological activities.
4-Amino-5-cyano-6-alkylamino pyridine derivatives: These compounds have a similar cyano and amino substitution pattern and are studied for their bioactivity.
Uniqueness
2-{4-[6-Amino-5-cyano-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenoxy}acetamide is unique due to its specific structural features, such as the naphthalen-2-yl group and the ethoxyphenoxy moiety
Properties
Molecular Formula |
C27H23N5O4 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-[4-(6-amino-5-cyano-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenoxy]acetamide |
InChI |
InChI=1S/C27H23N5O4/c1-2-34-21-12-17(9-10-20(21)35-14-22(29)33)23-19(13-28)26(30)36-27-24(23)25(31-32-27)18-8-7-15-5-3-4-6-16(15)11-18/h3-12,23H,2,14,30H2,1H3,(H2,29,33)(H,31,32) |
InChI Key |
MGCGMGBPAUDFPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC5=CC=CC=C5C=C4)N)C#N)OCC(=O)N |
Origin of Product |
United States |
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